(3-Cyano-2,4-difluorophenyl)boronic acid

Suzuki-Miyaura coupling Transmetalation efficiency Boronic acid reactivity

Protodeboronation of ortho-substituted arylboronic acids often undermines OLED ligand synthesis. (3-Cyano-2,4-difluorophenyl)boronic acid overcomes this with its unique 2,4-difluoro-3-cyano pattern, stabilizing the acid and accelerating transmetalation. - ≥98% purity (titration) ensures low impurity levels. - Proven in patent CN104342116A for blue-phosphorescent FCNIrpic ligands; delivers high triplet energy. - Cyano group enables facile reduction to amine or hydrolysis to acid. Supplied in stock; ambient shipping globally.

Molecular Formula C7H4BF2NO2
Molecular Weight 182.921
CAS No. 871940-31-7
Cat. No. B591655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyano-2,4-difluorophenyl)boronic acid
CAS871940-31-7
Molecular FormulaC7H4BF2NO2
Molecular Weight182.921
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)C#N)F)(O)O
InChIInChI=1S/C7H4BF2NO2/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,12-13H
InChIKeyVQEKFJVJHSVFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyano-2,4-difluorophenyl)boronic acid: Specifications & Reactivity Profile


(3-Cyano-2,4-difluorophenyl)boronic acid (CAS 871940-31-7) is a di-ortho-fluorinated cyanophenylboronic acid derivative with the molecular formula C7H4BF2NO2 and molecular weight 182.92 g/mol . The compound features a boronic acid (-B(OH)₂) functional group at the 1-position, with fluorine atoms occupying the 2- and 4-positions and a cyano (-CN) group at the 3-position relative to the boronic acid moiety [1]. This specific substitution pattern imparts a strong electron-withdrawing character (predicted pKa ≈ 7.05) and distinct steric environment that differentiates it from other mono-fluorinated, non-fluorinated, or differently substituted cyanophenylboronic acids . Commercial availability ranges from 97–105% purity by titration, with physical specifications including melting point 132–134°C and density 1.44 g/cm³ . The compound exists in equilibrium with its anhydride (boroxine) form, a characteristic common to ortho-substituted arylboronic acids [2].

Substitution pattern 2,4-difluoro-3-cyano substitution provides strong electron withdrawal and distinct coupling reactivity versus mono- or non-fluorinated analogs.
Reactivity profile Predicted low pKa (~7.05) supports faster transmetalation in Suzuki-Miyaura couplings, particularly with electron-rich aryl halides.
Commercial specification Titrated purity typically 97–105% (anhydride equilibrium); cold-chain storage (2–8°C) under inert gas required due to enhanced protodeboronation sensitivity.

(3-Cyano-2,4-difluorophenyl)boronic acid: Why Substitution Fails


Generic substitution fails because the specific 2,4-difluoro-3-cyano substitution pattern on (3-cyano-2,4-difluorophenyl)boronic acid creates a unique electronic and steric profile that directly governs coupling efficiency, regioselectivity, and downstream functional performance. The presence of two ortho-related electron-withdrawing fluorine atoms significantly lowers electron density on the boron-bearing carbon relative to mono-fluorinated or non-fluorinated analogs, which affects both the rate of transmetalation in Suzuki-Miyaura couplings and the stability of the boronic acid toward protodeboronation [1]. While 2,3- and 2,4-difluorophenylboronic acids lacking the cyano group can be coupled using SPhos ligand at 80–90°C, polyfluorinated systems frequently require specialized catalytic conditions to achieve efficient cross-coupling [2]. Additionally, the 3-cyano group serves as a versatile synthetic handle for subsequent transformations (reduction to aminomethyl, hydrolysis to carboxyl, or coordination chemistry) that is absent in simple difluorophenylboronic acids [3]. The combination of these features means that replacing this compound with, for example, 3-cyanophenylboronic acid (CAS 150255-96-2), 4-cyano-2-fluorophenylboronic acid, or 2,4-difluorophenylboronic acid (CAS 144025-03-6) would fundamentally alter reaction outcomes, product impurity profiles, and the physicochemical properties of the final target molecules .

Electronic mismatch

Non-fluorinated or mono-fluorinated cyanophenylboronic acids have higher pKa, which may slow transmetalation and reduce coupling efficiency with challenging aryl halides.

Regioisomeric identity

4-Cyano-2,6-difluorophenylboronic acid (CAS 861710-03-4) shares the same molecular formula but different substitution, leading to altered coupling regioselectivity and impurity profiles.

Missing cyano handle

Simple 2,4-difluorophenylboronic acid lacks the cyano group for downstream diversification (aminomethyl, carboxyl, tetrazole), limiting synthetic utility in pharmaceutical and agrochemical scaffolds.

(3-Cyano-2,4-difluorophenyl)boronic acid: Comparative Evidence


Electron-Withdrawing Effect vs. Non-Fluorinated Analogs

The predicted pKa of (3-cyano-2,4-difluorophenyl)boronic acid is 7.05 ± 0.58, reflecting the strong cumulative electron-withdrawing effect of two ortho-fluorine atoms plus a cyano group. This pKa is substantially lower than that of 3-cyanophenylboronic acid (non-fluorinated analog, estimated pKa > 8.5) and lower than typical mono-fluorinated cyanophenylboronic acids . Lower pKa correlates with increased Lewis acidity at boron, which directly enhances transmetalation rates in Suzuki-Miyaura coupling, particularly with electron-rich aryl halide partners [1].

Electron-withdrawing effect
Class-level
pKa = 7.05 ± 0.58
Lower acidity supports faster transmetalation kinetics.
≥1.5 pKa units below non-fluorinated analog (class estimate).
Suzuki-Miyaura coupling Transmetalation efficiency Boronic acid reactivity

Regioisomeric Specificity vs. 4-Cyano Analog

Regioisomeric purity is critical in boronic acid procurement. (3-Cyano-2,4-difluorophenyl)boronic acid exhibits a melting point of 132–134°C and density of 1.44 g/cm³, distinguishing it from its close regioisomer 4-cyano-2,6-difluorophenylboronic acid (CAS 861710-03-4), which shares the identical molecular formula (C7H4BF2NO2) and molecular weight (182.92 g/mol) but has a different substitution pattern and therefore different physical properties and coupling regioselectivity .

Regioisomeric differentiation
Head-to-head
mp 132–134°C; density 1.44 g/cm³ vs. 4-cyano-2,6-difluoro isomer (different physical constants).
Melting point enables unambiguous regioisomer confirmation.
Critical for OLED and pharma intermediate quality control.
Regioisomer identification Quality control Procurement specification

Key Intermediate for Blue-Emitting OLED Iridium Complexes

Patents CN104342116A and CN104560023A explicitly disclose the use of 2,4-difluoro-3-cyanophenylboronic acid (this compound) as a critical building block for synthesizing blue-emitting iridium(III) cyclometalated complexes for organic light-emitting diode (OLED) applications. Specifically, this boronic acid undergoes Suzuki coupling with 2-bromopyrimidine derivatives (e.g., 2-bromo-5-methoxypyrimidine, 2-bromopyrimidine) to construct the cyclometalating ligand framework that imparts the desired deep-blue emission properties [1][2]. The specific 2,4-difluoro-3-cyano substitution pattern is essential for achieving the high triplet energy and appropriate HOMO-LUMO alignment required for efficient blue phosphorescence; analogs lacking the cyano group (e.g., simple 2,4-difluorophenylboronic acid) produce complexes with different emission wavelengths and lower quantum yields [3].

OLED building block
Method context
Used in CN104342116A and CN104560023A for blue-emitting Ir(III) cyclometalated complexes.
Documented in patents for blue phosphorescent OLED materials.
Cyano group essential for emission wavelength; non-cyanated analogs give different optical properties.
OLED materials Phosphorescent emitters Cyclometalated iridium complexes

Storage & Handling vs. Non-Fluorinated Analogs

(3-Cyano-2,4-difluorophenyl)boronic acid contains varying amounts of anhydride (boroxine) and requires storage under inert gas (nitrogen or argon) at 2–8°C, reflecting enhanced sensitivity to moisture and protodeboronation relative to non-fluorinated arylboronic acids [1]. This sensitivity is directly attributable to the electron-withdrawing fluorine substituents, which activate the carbon-boron bond toward hydrolytic cleavage. By comparison, non-fluorinated 3-cyanophenylboronic acid exhibits greater bench stability at room temperature under ambient atmosphere [2].

Storage & handling
Class-level
Store under inert gas (N₂/Ar) at 2–8°C; contains varying anhydride amounts.
Requires cold-chain and inert atmosphere; higher protodeboronation risk vs. non-fluorinated analogs.
Total cost of ownership includes cold-chain shipping and handling infrastructure.
Boronic acid stability Storage conditions Anhydride equilibrium

Vendor Purity & Assay Methods

Commercial sources offer (3-cyano-2,4-difluorophenyl)boronic acid with titrated purity specifications ranging from 97–105% (Chem-Impex, Catalog 40347) to 98% (Fluorochem, F236897) and 97.0–111.0% (TCI, C3226) [1]. The >100% upper bound reflects the anhydride equilibrium, where the boroxine form contributes to acidimetric titration values. The reported melting point of 134°C (Chem-Impex) versus 132–133°C (Fluorochem) and 134°C (TCI) provides cross-vendor consistency verification [2]. In contrast, regioisomeric 4-cyano-2,6-difluorophenylboronic acid (CAS 861710-03-4) is available from different supplier networks with distinct pricing and lead-time profiles, emphasizing the need for precise CAS-specific sourcing.

Vendor purity & assay
Head-to-head
Chem-Impex: 97–105% (titration), mp 134°C; Fluorochem: 98%, mp 132–133°C; TCI: 97.0–111.0% (titration), mp 134°C.
Anhydride content affects stoichiometric calculations.
Vendor-specific purity ranges due to boroxine equilibrium; verify assay method for accurate charging.
Purity specification Assay method Vendor qualification

(3-Cyano-2,4-difluorophenyl)boronic acid: Key Applications


Blue-Emitting Iridium Complexes for OLED Displays

This boronic acid is explicitly documented in patents CN104342116A and CN104560023A as the key Suzuki coupling partner for constructing 2-(2′,4′-difluoro-3′-cyanophenyl)pyrimidine-based cyclometalating ligands. These ligands form the core architecture of blue-phosphorescent iridium(III) complexes (FCNIrpic class) used in OLED display technologies [1]. The combined electron-withdrawing effects of the 2,4-difluoro and 3-cyano substituents are essential for achieving the deep-blue emission and high triplet energy required in commercial display applications. Procurement for OLED materials research and manufacturing represents a high-value, specification-sensitive use case where regioisomeric purity is non-negotiable [2].

Pharmaceutical Intermediate for Anti-Cancer Agents

As a versatile arylboronic acid building block, (3-cyano-2,4-difluorophenyl)boronic acid serves as a key intermediate in the synthesis of pharmaceutical candidates, particularly in anti-cancer agent development . The cyano group provides a handle for subsequent diversification (reduction to benzylamine analogs, hydrolysis to carboxylic acids, or tetrazole formation), while the 2,4-difluoro substitution pattern is a privileged motif in kinase inhibitor and HSP90 inhibitor scaffolds [1]. The compound's boronic acid moiety enables efficient Suzuki-Miyaura biaryl coupling with halogenated heterocycles, a common step in constructing drug-like molecular architectures [2].

Agrochemical Intermediate for Crop Protection

The compound is recognized as an effective building block for constructing biologically relevant molecules in agrochemical research . Its distinct cyano and fluorine substituents enhance reactivity in cross-coupling reactions used to assemble biaryl-containing herbicides, fungicides, and insecticides [1]. The electron-deficient nature of the 2,4-difluoro-3-cyanophenyl moiety confers metabolic stability and favorable physicochemical properties (modulated lipophilicity, LogP ≈ 1.73) to agrochemical candidates, which is often advantageous for optimizing soil mobility and plant uptake characteristics [2].

Polymer & Nanomaterial Functionalization

In materials science applications, (3-cyano-2,4-difluorophenyl)boronic acid is employed in the development of advanced materials including functional polymers and nanomaterials . The cyano group enhances electron affinity and can participate in dipolar interactions, while the fluorinated aromatic ring contributes to enhanced thermal stability, low dielectric constants, and improved chemical resistance [1]. These properties are valuable for electronics coatings, specialty polymer synthesis, and the fabrication of organic electronic device components where precise control over electronic and optical properties is required [2].

Application
Selection Property
Validation Focus
Blue phosphorescent OLED emitter synthesis
2,4-Difluoro-3-cyanophenyl ligand architecture for Ir(III) complexes
Regioisomeric purity and coupling efficiency with pyrimidine partners
Kinase inhibitor and HSP90 scaffold intermediate
Cyano diversification handle and fluorinated aryl core for drug-like molecules
Suzuki coupling yield with halogenated heterocycles; cyano transformation compatibility
Biaryl agrochemical intermediate
Electron-deficient fluorinated phenyl ring for metabolic stability and LogP modulation
Herbicide/fungicide scaffold coupling; soil mobility and plant uptake optimization
Functional polymer and nanomaterial synthesis
Cyano and fluoro groups for thermal stability and electronic tuning
Low dielectric constant and electron affinity in electronic coatings and devices

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